

QTX125: A Technical Guide to a Potent and Highly Selective HDAC6 Inhibitor

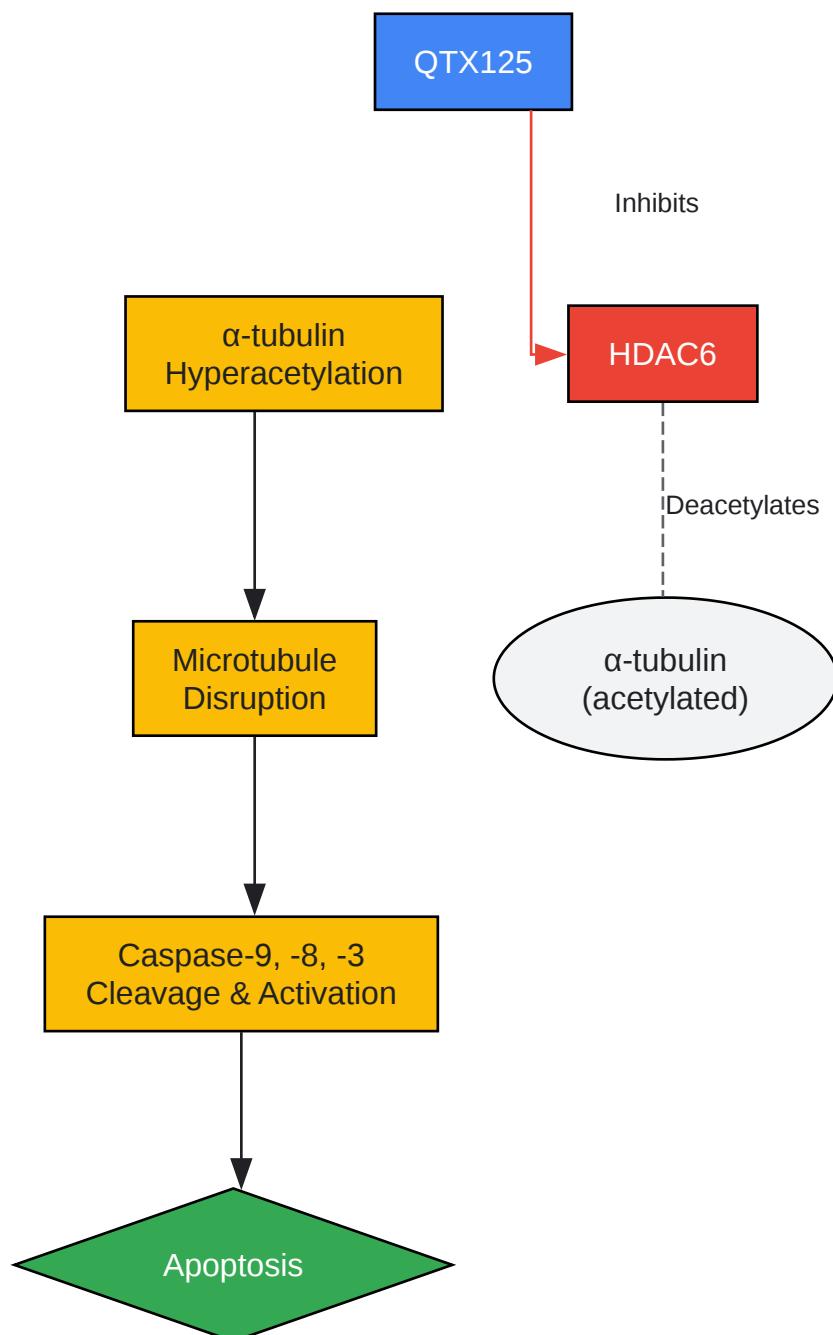
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: QTX125
Cat. No.: B610384

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


Abstract

QTX125 is a novel, potent, and highly selective small-molecule inhibitor of histone deacetylase 6 (HDAC6) with significant preclinical antitumor activity, particularly in hematological malignancies such as mantle cell lymphoma (MCL). Developed by Quimtryx, **QTX125** is a first-in-class, hydroxamic acid-based inhibitor advancing towards clinical development.[1][2] Unlike pan-HDAC inhibitors that target multiple HDAC isoforms and are associated with significant toxicities, **QTX125**'s high selectivity for the primarily cytoplasmic HDAC6 offers a more targeted therapeutic approach with the potential for a wider therapeutic window.[3][4] Its mechanism of action centers on the hyperacetylation of α -tubulin, a key HDAC6 substrate, leading to disruption of microtubule dynamics and induction of apoptosis in cancer cells.[5][6] This document provides a comprehensive technical overview of **QTX125**, including its selectivity profile, preclinical efficacy data, mechanism of action, and detailed experimental protocols.

Core Mechanism of Action

HDAC6 is a unique class IIb histone deacetylase predominantly located in the cytoplasm.[5][6] Its substrates are mainly non-histone proteins, including α -tubulin, Hsp90, and cortactin.[5][4] By deacetylating these proteins, HDAC6 plays a crucial role in various cellular processes like microtubule dynamics, protein trafficking, and cell migration.[5]

QTX125 exerts its therapeutic effect through the selective inhibition of HDAC6.^[6] This inhibition leads to the hyperacetylation of its primary substrate, α -tubulin, which alters microtubule stability.^[6] The disruption of microtubule function triggers the intrinsic apoptosis pathway, characterized by the cleavage and activation of caspase-9, caspase-8, caspase-3, and ultimately, the cleavage of Poly (ADP-ribose) polymerase (PARP).^{[6][7]}

[Click to download full resolution via product page](#)

Caption: **QTX125** inhibits HDAC6, leading to α -tubulin hyperacetylation and apoptosis.[6]

Quantitative Data

QTX125 demonstrates exceptional selectivity for HDAC6 over other HDAC isoforms and potent anti-proliferative activity in various cancer cell lines, particularly those of hematological origin.[5][2]

Table 1: HDAC Isoform Selectivity of QTX125

This table summarizes the in vitro enzymatic activity of 11 HDAC isoforms in the presence of **QTX125**, highlighting its high selectivity for HDAC6.[2][6]

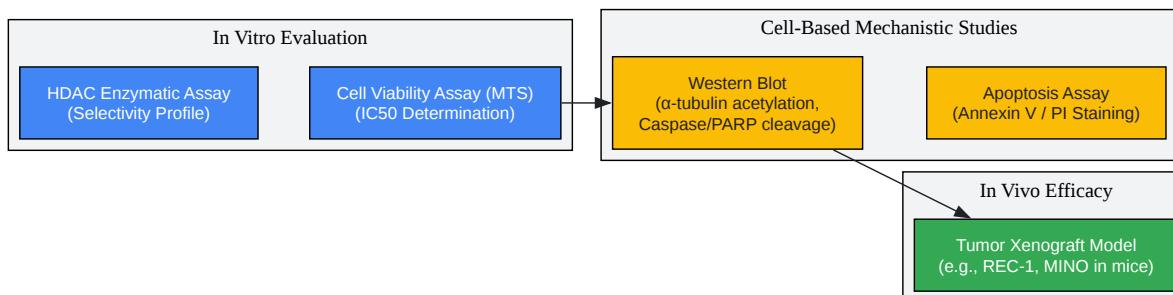
HDAC Isoform	% Inhibition (at 1 μ M QTX125)	IC ₅₀
HDAC6	>95%	< 1 nM
HDAC1	<10%	> 50 nM
HDAC2	<10%	Not Reported
HDAC3	<10%	Not Reported
HDAC4	<10%	Not Reported
HDAC5	<10%	Not Reported
HDAC7	<10%	Not Reported
HDAC8	<10%	Not Reported
HDAC9	<10%	Not Reported
HDAC10	<10%	Not Reported
HDAC11	<10%	Not Reported

Data sourced from Pérez-Salvia et al., Haematologica, 2018 and BenchChem technical documents.^{[2][6]} Quimetryx reports an IC₅₀ of 0.69 nM and >50-fold selectivity for HDAC6 over other isoforms.^[1]

Table 2: In Vitro Anti-Proliferative Activity of QTX125

QTX125 shows potent growth-inhibitory effects in a panel of human cancer cell lines, with the strongest activity observed in Burkitt cell lymphoma, follicular lymphoma, and mantle cell lymphoma (MCL).^{[2][7]}

Cell Line Type	Cell Line(s)	72-hour IC ₅₀ (μM)
Mantle Cell Lymphoma (MCL)	MINO, REC-1, IRM-2, HBL-2	Potent growth-inhibitory effect
Primary MCL Patient Samples	Patient 1	0.120
Patient 2	0.182	
Other Hematological	Burkitt & Follicular Lymphoma	Strongest growth-inhibitory effect
Data sourced from Pérez-Salvia et al., Haematologica, 2018. [2]		


Table 3: In Vivo Efficacy of QTX125

In preclinical xenograft models, **QTX125** demonstrated significant tumor growth inhibition.

Xenograft Model	Dosing Regimen	Outcome
REC-1 MCL Xenograft	60 mg/kg, i.p., daily for 5 days (4 weeks)	Significant inhibition of lymphoma growth
MINO MCL Xenograft	60 mg/kg, i.p., daily for 5 days (4 weeks)	Significant inhibition of lymphoma growth
Data sourced from Pérez-Salvia et al., Haematologica, 2018. [2] [7]		

Experimental Protocols & Workflows

The preclinical evaluation of **QTX125** involves a series of in vitro and in vivo assays to determine its selectivity, mechanism, and efficacy.

[Click to download full resolution via product page](#)

Caption: Standard preclinical evaluation workflow for **QTX125**.

In Vitro HDAC Enzymatic Activity Assay

- Objective: To determine the selectivity of **QTX125** against a panel of HDAC isoforms.
- Methodology:
 - Enzyme & Substrate Preparation: Recombinant human HDAC enzymes (HDAC1-11) and their corresponding acetylated AMC-labeled peptide substrates are prepared in assay buffer.[\[2\]](#)
 - Compound Dilution: **QTX125** is serially diluted to a range of concentrations.
 - Reaction: The HDAC enzyme, substrate, and varying concentrations of **QTX125** are incubated together at 37°C.
 - Development: A developer solution (e.g., containing trypsin) is added to cleave the deacetylated substrate, releasing a fluorophore.
 - Detection: Fluorescence is measured using a plate reader.

- Data Analysis: The percentage of inhibition is calculated relative to a vehicle control, and IC₅₀ values are determined by fitting the data to a dose-response curve.[2]

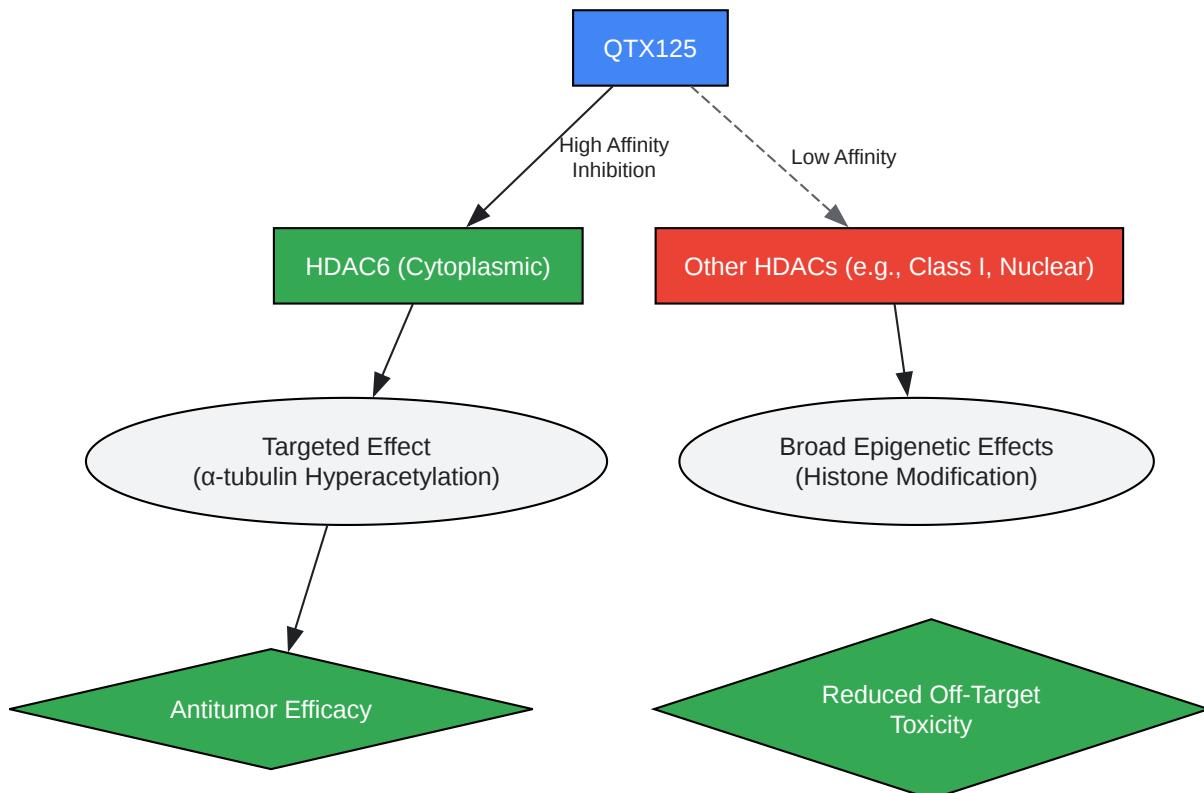
Cell Viability / Anti-Proliferative Assay (MTS)

- Objective: To determine the cytotoxic effect of **QTX125** on cancer cell lines.
- Methodology:
 - Cell Seeding: Cancer cells (e.g., MINO, REC-1) are seeded in 96-well plates and allowed to adhere overnight.
 - Drug Treatment: Cells are treated with a range of **QTX125** concentrations for a specified period (e.g., 72 hours).[2]
 - MTS Reagent Addition: The MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] reagent is added to each well. [2]
 - Incubation: Plates are incubated to allow viable cells to convert the MTS reagent into a colored formazan product.
 - Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.
 - Data Analysis: Cell viability is expressed as a percentage relative to untreated controls, and IC₅₀ values are calculated.[2]

Western Blot for Acetylation and Apoptosis Markers

- Objective: To confirm the mechanism of action by detecting hyperacetylation of α-tubulin and cleavage of apoptosis markers.[5]
- Methodology:
 - Cell Culture and Treatment: Cells are treated with specified concentrations of **QTX125** (e.g., 25-500 nM) for 24-48 hours.[7]
 - Cell Lysis: Cells are harvested and lysed to extract total protein.[5]

- Protein Quantification: Protein concentration is determined using a BCA assay.[5]
- SDS-PAGE and Transfer: Equal amounts of protein are separated by electrophoresis and transferred to a PVDF membrane.[5]
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against acetylated α -tubulin, cleaved caspase-9, caspase-8, caspase-3, and PARP, followed by incubation with a corresponding secondary antibody.[5]
- Detection: The protein bands are visualized using a chemiluminescence detection system. An antibody against a housekeeping protein (e.g., actin) is used as a loading control.[2]


In Vivo Xenograft Efficacy Study

- Objective: To evaluate the antitumor efficacy of **QTX125** in a living organism.
- Methodology:
 - Cell Implantation: Human cancer cells (e.g., REC-1 or MINO) are subcutaneously injected into immunodeficient mice (e.g., nude mice).[2][7]
 - Tumor Growth: Tumors are allowed to grow to a palpable size.
 - Treatment: Mice are randomized into treatment (**QTX125**) and vehicle control groups. **QTX125** is administered systemically (e.g., 60 mg/kg, intraperitoneally, daily for 5 days, repeated for 4 weeks).[7]
 - Monitoring: Tumor volume and body weight are monitored regularly throughout the study.
 - Data Analysis: Tumor growth curves for the treated group are compared to the control group to assess for statistically significant inhibition.[2][6]

Therapeutic Rationale and Clinical Outlook

The high selectivity of **QTX125** for HDAC6 is the cornerstone of its therapeutic strategy. By specifically targeting a cytoplasmic deacetylase, **QTX125** avoids the broad epigenetic modifications associated with pan-HDAC inhibitors that act on nuclear, histone-modifying

isoforms.^[3] This targeted approach is hypothesized to reduce the severe side effects, such as hematotoxicity and gastrointestinal toxicity, commonly seen with less selective agents.^[3]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. QMTX Platform – Quimetryx [quimetryx.com]

- 2. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [QTX125: A Technical Guide to a Potent and Highly Selective HDAC6 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610384#qtx125-as-a-selective-hdac6-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com